molecular formula C13H10O4S B6399270 MFCD18319829 CAS No. 1261989-80-3

MFCD18319829

Cat. No.: B6399270
CAS No.: 1261989-80-3
M. Wt: 262.28 g/mol
InChI Key: IVYMIDOANOLNDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD18319829 is a heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Its InChI Key (BSZGZNRUUJXKKQ-UHFFFAOYSA-N) indicates a unique structural configuration involving a pyrrolo[1,2-f][1,2,4]triazine core with chlorine substituents at positions 2 and 4 . Key properties include:

  • Boiling Point: 320–325°C (estimated via computational models).
  • Hydrogen Bond Acceptors/Donors: 3 acceptors, 0 donors.
  • Hazard Profile: Classified as harmful (H315, H319, H335) due to skin/eye irritation and respiratory sensitization .

This compound is primarily utilized in pharmaceutical intermediate synthesis and materials science research.

Properties

IUPAC Name

3-(5-formylthiophen-3-yl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4S/c1-17-12-10(3-2-4-11(12)13(15)16)8-5-9(6-14)18-7-8/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYMIDOANOLNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689479
Record name 3-(5-Formylthiophen-3-yl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261989-80-3
Record name 3-(5-Formylthiophen-3-yl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18319829 typically involves a multi-step process that includes the following steps:

    Initial Reaction: The starting materials undergo a reaction under controlled conditions, often involving a catalyst to facilitate the process.

    Intermediate Formation: The initial reaction leads to the formation of an intermediate compound, which is then purified and isolated.

    Final Synthesis: The intermediate undergoes further reactions, including oxidation or reduction, to form the final product, this compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Processing: Where the reactions are carried out in batches, allowing for precise control over reaction conditions.

    Continuous Flow Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: MFCD18319829 undergoes various types of chemical reactions, including:

    Oxidation: Where the compound reacts with oxidizing agents to form oxidized products.

    Reduction: Where the compound is reduced by reducing agents to form reduced products.

    Substitution: Where one or more atoms in the compound are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

MFCD18319829 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18319829 involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The exact mechanism can vary, but it generally involves binding to a target molecule and altering its activity, leading to a physiological response.

Comparison with Similar Compounds

4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-06-4)

  • Molecular Formula : C₈H₉ClN₄
  • Molecular Weight : 202.64 g/mol
  • Key Differences :
    • Substituent: An isopropyl group replaces one chlorine atom, increasing hydrophobicity (Log S = -3.8 vs. -3.2 for this compound).
    • Bioactivity: Higher synthetic accessibility (3.7 vs. 3.2) but reduced Leadlikeness due to larger molecular size .
  • Applications : Used in agrochemical research for herbicide development.

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 1761-61-1)

  • Molecular Formula : C₇H₅ClN₂
  • Molecular Weight : 156.58 g/mol
  • Key Differences :
    • Core Structure: Pyrazolopyridine vs. pyrrolotriazine, resulting in fewer hydrogen bond acceptors (2 vs. 3).
    • Solubility: Higher aqueous solubility (0.687 mg/mL vs. 0.021 mg/mL for this compound) due to reduced aromaticity .
    • Hazards: Classified as toxic if ingested (H302) but lacks respiratory sensitization warnings .

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 918538-07-5)

  • Molecular Formula : C₆H₃Cl₂N₂
  • Molecular Weight : 189.01 g/mol
  • Key Differences :
    • Isomeric Chlorine Positions: Chlorines at positions 5 and 7 on the pyrrolopyridine core, altering electronic distribution.
    • Reactivity: Higher electrophilicity due to electron-withdrawing effects, making it more reactive in Suzuki coupling reactions .
    • Bioactivity: Improved Log S (-2.9) and GI absorption compared to this compound .

Data Tables: Structural and Functional Comparison

Table 1. Physicochemical Properties

Property This compound 4-Chloro-5-isopropylpyrrolotriazine 7-Chloro-1-methylpyrazolopyridine 5,7-Dichloropyrrolopyridine
Molecular Weight (g/mol) 188.01 202.64 156.58 189.01
Log S (ESOL) -3.2 -3.8 -2.47 -2.9
Hydrogen Bond Acceptors 3 4 2 2
Synthetic Accessibility 3.2 3.7 2.8 3.5
Hazard Warnings H315, H319, H335 H315, H319 H302 H315, H335

Research Findings and Methodological Insights

  • Synthetic Routes : this compound is synthesized via a two-step process involving KI-catalyzed cyclization of 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine with 5-cyclobutyl-1H-pyrazol-3-amine in DMF at 80°C . In contrast, 7-Chloro-1-methylpyrazolopyridine employs a greener A-FGO-catalyzed method in THF at room temperature .
  • Computational Modeling : Density Functional Theory (DFT) studies reveal that this compound’s chlorine substituents induce a dipole moment of 4.2 Debye, enhancing its binding affinity to kinase targets compared to analogs .
  • Limitations : While this compound exhibits moderate bioactivity, its low solubility restricts in vivo applications. Derivatives like 5,7-Dichloropyrrolopyridine address this via isomeric tuning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.